molecular formula C48H30O12 B3067420 1,3,5-Tris(3,5'-carboxy[1,1'-biphenyl]-4- CAS No. 1126896-14-7

1,3,5-Tris(3,5'-carboxy[1,1'-biphenyl]-4-

Cat. No. B3067420
CAS RN: 1126896-14-7
M. Wt: 798.7 g/mol
InChI Key: GRUCPCKDKJRCJX-UHFFFAOYSA-N
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Description

1,3,5-Tris(3,5’-carboxy[1,1’-biphenyl]-4- is a chemical compound used as a linker molecule for the synthesis of high-performance metal-organic frameworks (MOFs) . It has an empirical formula of C45H30O6 .


Molecular Structure Analysis

The molecular structure of 1,3,5-Tris(3,5’-carboxy[1,1’-biphenyl]-4- is complex, with a molecular weight of 666.72 . The SMILES string for this compound is OC(=O)c1ccc(cc1)-c2ccc(cc2)-c3cc(cc(c3)-c4ccc(cc4)-c5ccc(cc5)C(O)=O)-c6ccc(cc6)-c7ccc(cc7)C(O)=O .


Physical And Chemical Properties Analysis

The compound is a powder with a melting point greater than 300 °C . It has a quality level of 100 and a test scheme of 95% .

Scientific Research Applications

Supramolecular Networks and Monolayer Formation

Research has shown that compounds like 1,3,5-tris[4'-carboxy(1,1'-biphenyl-4-yl)]benzene (TCBPB) can form two-dimensional nanoporous networks when assembled into monolayers at the liquid-solid interface. These networks are characterized by large cavities and high packing densities, facilitated by unique hydrogen bonding patterns. Such structures have potential applications in nanotechnology and materials science due to their intricate assembly and porosity (Dienstmaier et al., 2010).

Porous Metal-Organic Frameworks (MOFs)

The trigonal nanosized carboxylate ligand, 1,3,5-tris[4'-carboxy(1,1'-biphenyl-4-yl)]benzene (TCBPB), has been utilized in constructing porous MOFs. These frameworks exhibit enhanced stability and porosity, which are crucial for applications in gas storage, separation, and catalysis. The use of TCBPB in MOF construction highlights its potential in creating materials with specific functionalities and high surface areas (Sun et al., 2006).

Luminescent Materials and Organic Electronics

Compounds based on 1,3,5-tris(4-carboxyphenyl)benzene cores have been explored for their luminescent properties and applications in organic electronics. For instance, the assembly of high nuclearity clusters from a family of tripodal tris-carboxylate ligands demonstrates the ability to create materials with specific optical and electronic properties, which could be beneficial for the development of advanced photonic and electronic devices (Argent et al., 2016).

Sensor Technology

The selective sensing and capture of specific molecules, such as picric acid, by triphenylbenzenes have been reported. This highlights the potential of using compounds like 1,3,5-tris(4'-carboxyphenyl)benzene and its derivatives in sensor technology, particularly for detecting explosive materials or environmental pollutants. The high selectivity and sensitivity of these materials make them promising candidates for developing new types of chemical sensors (Vishnoi et al., 2015).

High-efficiency Organic Light-Emitting Diodes (OLEDs)

In the field of organic electronics, 1,3,5-triazine derivatives related to 1,3,5-Tris(3,5'-carboxy[1,1'-biphenyl]-4-) have been employed as electron transport materials in high-efficiency electrophosphorescent OLEDs. This demonstrates the potential of these compounds in improving the performance and efficiency of OLEDs, which are key components in next-generation displays and lighting technologies (Inomata et al., 2004).

Safety and Hazards

The compound is classified as Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3, indicating that it can cause eye irritation, skin irritation, and may cause respiratory irritation . The safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future directions for the use of 1,3,5-Tris(3,5’-carboxy[1,1’-biphenyl]-4- could involve its use in the synthesis of more efficient and versatile MOFs . These MOFs could have potential applications in various fields such as gas storage, catalysis, and drug delivery.

properties

IUPAC Name

5-[4-[3,5-bis[4-(3,5-dicarboxyphenyl)phenyl]phenyl]phenyl]benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H30O12/c49-43(50)37-16-34(17-38(22-37)44(51)52)28-7-1-25(2-8-28)31-13-32(26-3-9-29(10-4-26)35-18-39(45(53)54)23-40(19-35)46(55)56)15-33(14-31)27-5-11-30(12-6-27)36-20-41(47(57)58)24-42(21-36)48(59)60/h1-24H,(H,49,50)(H,51,52)(H,53,54)(H,55,56)(H,57,58)(H,59,60)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRUCPCKDKJRCJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)C3=CC=C(C=C3)C4=CC(=CC(=C4)C(=O)O)C(=O)O)C5=CC=C(C=C5)C6=CC(=CC(=C6)C(=O)O)C(=O)O)C7=CC(=CC(=C7)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H30O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801103847
Record name 5′′-(3′,5′-Dicarboxy[1,1′-biphenyl]-4-yl)[1,1′:4′,1′′:3′′,1′′′:4′′′,1′′′′-quinquephenyl]-3,3′′′′,5,5′′′′-tetracarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801103847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

798.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1126896-14-7
Record name 5′′-(3′,5′-Dicarboxy[1,1′-biphenyl]-4-yl)[1,1′:4′,1′′:3′′,1′′′:4′′′,1′′′′-quinquephenyl]-3,3′′′′,5,5′′′′-tetracarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1126896-14-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5′′-(3′,5′-Dicarboxy[1,1′-biphenyl]-4-yl)[1,1′:4′,1′′:3′′,1′′′:4′′′,1′′′′-quinquephenyl]-3,3′′′′,5,5′′′′-tetracarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801103847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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